methyl 4-[(3E)-3-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate
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Overview
Description
Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzoic acid, pyridine derivatives, and other reagents. The reaction conditions may involve:
Condensation reactions: To form the core pyrrole structure.
Esterification: To introduce the methyl ester group.
Hydrolysis and oxidation: To achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification techniques: Such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: To form more oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated or carboxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding pyrrole chemistry.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industry, these compounds may be used in the synthesis of more complex molecules or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to and modulating receptor function.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with varying substituents. Examples include:
- Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate
- Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-4-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate
Uniqueness
The uniqueness of Methyl 4-(3-(3,4-dimethoxybenzoyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H24N2O7 |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
methyl 4-[(3E)-3-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C27H24N2O7/c1-34-20-11-10-19(13-21(20)35-2)24(30)22-23(17-6-8-18(9-7-17)27(33)36-3)29(26(32)25(22)31)15-16-5-4-12-28-14-16/h4-14,23,30H,15H2,1-3H3/b24-22+ |
InChI Key |
KCRNCSFUWMPCQT-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)C(=O)OC)O)OC |
Origin of Product |
United States |
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